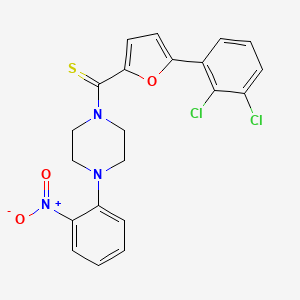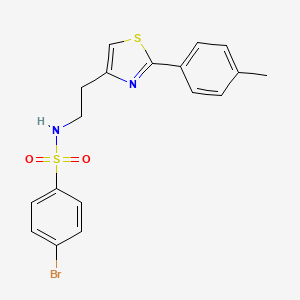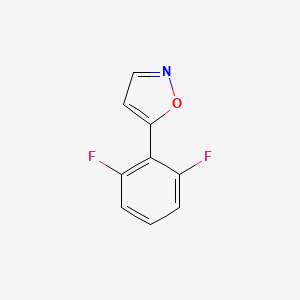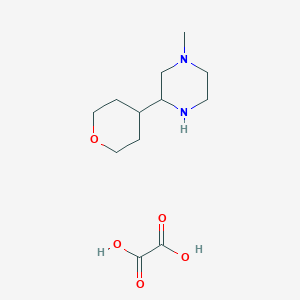
(5-(2,3-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(2,3-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione, commonly known as DFP-10825, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ravula et al. (2016) focused on the synthesis of novel pyrazoline derivatives, showing potential anti-inflammatory and antibacterial activities. Although the compound was not specifically studied, this research highlights the utility of furan derivatives in developing pharmacologically active molecules. The study employed microwave-assisted synthesis, indicating an environmentally friendly approach to compound development with potential applications in drug discovery (Ravula et al., 2016).
Materials Science and Solar Cell Applications
Kim et al. (2011) synthesized phenothiazine derivatives using various conjugated linkers (including furan) for use in dye-sensitized solar cells. The furan-conjugated linker showed improved solar energy-to-electricity conversion efficiency, suggesting applications in renewable energy technologies (Kim et al., 2011).
Antimicrobial and Antitumor Activities
A series of triazine derivatives bearing piperazine amide moieties were investigated by Yurttaş et al. (2014) for their anticancer activities. These compounds showed promise as antiproliferative agents against breast cancer cells, indicating the potential of furan and piperazine-containing compounds in the development of new anticancer drugs (Yurttaş et al., 2014).
Corrosion Inhibition
Singaravelu et al. (2022) explored the corrosion inhibition of mild steel using organic inhibitors, including a compound with a furan moiety. Their findings demonstrate the potential of furan derivatives in protecting metals against corrosion, which could be relevant for industrial applications (Singaravelu et al., 2022).
Anticancer Activity of Platinum(II) Complexes
Amir et al. (2016) synthesized heteroleptic platinum(II) dithiocarbamates with furan derivatives, showing significant in vitro anticancer activity. This research underscores the potential of incorporating furan and piperazine structures into metal complexes for therapeutic applications (Amir et al., 2016).
properties
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c22-15-5-3-4-14(20(15)23)18-8-9-19(29-18)21(30)25-12-10-24(11-13-25)16-6-1-2-7-17(16)26(27)28/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDXVYRLMWBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2692414.png)


![N-[cyano(4-ethylphenyl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2692420.png)
![4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692421.png)

![8-(1-tert-butyl-5-methyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2692427.png)
![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)


![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)
